3-amino-3-(4-nitrophenyl)propanoic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-3-(4-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQPVKJZKRICRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50956447 | |
| Record name | 3-Amino-3-(4-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50956447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131690-59-0, 35005-61-9 | |
| Record name | (-)-β-Amino-4-nitrobenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131690-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-3-(4-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50956447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Considerations and Structural Features of 3 Amino 3 4 Nitrophenyl Propanoic Acid
Identification and Elucidation of Chiral Centers in the Molecular Architecture
The molecular structure of 3-amino-3-(4-nitrophenyl)propanoic acid contains a single chiral center. This stereocenter is located at the third carbon atom (C3) of the propanoic acid chain, which is the carbon atom bonded to the amino group, the 4-nitrophenyl group, a hydrogen atom, and the rest of the propanoic acid chain. The presence of four different substituents attached to this carbon atom is the definitive feature that confers chirality upon the molecule, giving rise to the existence of enantiomers.
Research into Enantiomeric Forms and their Distinct Stereochemical Properties
As a chiral molecule, this compound exists as a pair of non-superimposable mirror images known as enantiomers: the (R)-enantiomer and the (S)-enantiomer. These enantiomers exhibit identical physical properties in a non-chiral environment, such as melting point and solubility, but differ in their interaction with plane-polarized light and other chiral molecules.
Focus on the (R)-Enantiomer and its Predominant Study
The (R)-enantiomer of this compound has been a subject of significant interest in various research contexts. chemsrc.commyskinrecipes.com Its specific three-dimensional arrangement is a key determinant in its chemical and biological interactions. The absolute configuration of this enantiomer is designated as (R) based on the Cahn-Ingold-Prelog priority rules.
Investigation of the (S)-Enantiomer in Specialized Syntheses
The (S)-enantiomer of this compound has also been a focus of specialized synthetic efforts. cymitquimica.com The synthesis of enantiomerically pure forms of this compound is crucial for studying its unique stereochemical properties and potential applications where a specific stereoisomer is required.
Table 1: Enantiomers of this compound
| Enantiomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (R)-3-amino-3-(4-nitrophenyl)propanoic acid | 501120-99-6 | C9H10N2O4 | 210.19 |
| (S)-3-amino-3-(4-nitrophenyl)propanoic acid | 501030-96-2 | C9H10N2O4 | 210.19 |
Role of Amino and Carboxylic Acid Functionalities in Intramolecular and Intermolecular Interactions
The amino and carboxylic acid groups are fundamental to the chemical behavior of this compound, enabling a variety of interactions. chegg.comreddit.com The amino group, being basic, and the carboxylic acid group, being acidic, can participate in acid-base reactions. These functional groups are also capable of forming hydrogen bonds, both intramolecularly (between the amino and carboxyl groups of the same molecule) and intermolecularly (with other molecules of the same compound or with solvent molecules). These hydrogen bonds are crucial in determining the solid-state structure, solubility, and melting point of the compound. In peptide synthesis, these groups are the reactive sites for forming peptide bonds, although they often require protection to prevent unwanted side reactions. slideshare.net
Advanced Synthetic Methodologies for 3 Amino 3 4 Nitrophenyl Propanoic Acid and Its Derivatives
Enantioselective Synthesis Strategies for 3-Amino-3-(4-nitrophenyl)propanoic Acid
The development of methods to selectively produce one enantiomer of a chiral molecule is a critical area of chemical research. For this compound, several strategies have been employed to achieve high enantiomeric purity.
Asymmetric Catalytic Approaches (e.g., Ru-BINAP Catalyzed Hydrogenation)
Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds. acs.org Catalysts composed of ruthenium and chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are highly effective for the asymmetric hydrogenation of various functional groups. rsc.orgacs.org These catalysts can be used for the enantioselective hydrogenation of suitable precursors to produce chiral β-amino acids. hilarispublisher.com The BINAP-ruthenium(II) dicarboxylate complexes, for instance, have demonstrated high efficiency in asymmetric hydrogenations. acs.org The immobilization of these catalysts on solid supports like silica (B1680970) facilitates their recovery and reuse, which is advantageous for sustainable and large-scale synthesis. rsc.org
Condensation, Asymmetric Reduction, and Acid Hydrolysis Pathways
A common pathway to β-amino acids involves the condensation of an aldehyde with a suitable carbon nucleophile, followed by transformations to introduce the amino group and form the carboxylic acid. For this compound, this can involve the condensation of 4-nitrobenzaldehyde (B150856). One method involves reacting an arylaldehyde, malonic acid, and ammonium (B1175870) acetate (B1210297) in a one-pot synthesis to form the β-amino acid core. researchgate.net Subsequent hydrolysis steps can then yield the final product.
Crystallization-Induced Resolution Techniques for Enantiomeric Enrichment
Crystallization-induced resolution is a powerful technique for separating enantiomers. This method relies on the principle that under specific conditions, a racemic mixture in solution can be induced to crystallize as a single enantiomer, while the other enantiomer remains in solution. A recent development in this area is light-driven crystallization-induced dynamic resolution, where a photoredox catalyst is used to racemize the amine in solution, allowing for the continuous crystallization of the desired enantiomer as a diastereomeric salt. nih.gov This approach has been successfully applied to a variety of secondary and tertiary amines, offering high yields and enantioselectivity. nih.gov
Stereoselective Transformations and Chiral Auxiliary Strategies for β-Amino Acids
Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a reactant to direct the stereochemical outcome of a reaction. nih.govacs.org After the desired stereocenter has been created, the auxiliary is removed. This strategy is widely used in the synthesis of β-amino acids. researchgate.net For example, a chiral auxiliary can be used to direct the diastereoselective formation of an intermediate, which then undergoes further reactions to produce the desired β-amino acid enantiomer. acs.org Another approach involves the use of enzymes, such as Candida antarctica lipase (B570770) A, for the enantioselective N-acylation of racemic esters, allowing for the separation of enantiomers. researchgate.net
One-Pot Synthetic Routes for 3-Amino-3-arylpropanoic Acid Scaffolds
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource utilization, and waste reduction. researchgate.netgoogle.com A facile one-pot synthesis for 3-amino-3-arylpropanoic acids involves the reaction of an arylaldehyde, malonic acid, and ammonium acetate. researchgate.net This three-component reaction assembles the β-amino acid core in a single step. researchgate.net Mechanistic studies have been conducted to optimize the production of these β-amino acids, considering factors like the electronic effects of substituents on the aromatic ring and the influence of solvent polarity. researchgate.net This method has been shown to be effective for a range of aryl aldehydes, providing the corresponding β-amino acids in good yields. researchgate.net
Considerations for Scalable Production in Research and Development
The transition from a laboratory-scale synthesis to a larger, scalable process suitable for research and development or industrial production requires careful consideration of several factors. For the synthesis of this compound and its derivatives, key considerations include the efficiency and robustness of the synthetic route. One-pot procedures are particularly attractive for scalable production as they reduce the number of unit operations and minimize waste. researchgate.netgoogle.com The use of recoverable and reusable catalysts, such as immobilized BINAP-Ru complexes, is also a critical aspect of developing a sustainable and cost-effective process. rsc.org Furthermore, the reaction conditions, including solvent choice and temperature, need to be optimized to ensure high yields and purity on a larger scale. researchgate.net For instance, a one-pot process for 3-amino-3-phenylpropionic acid esters has been developed that avoids the isolation of intermediates, thereby increasing operational efficiency. google.com The scalability of resolution techniques, such as crystallization-induced dynamic resolution, is also a promising area for producing enantiomerically pure compounds in larger quantities. nih.gov
Catalytic Hydrogenation Utilizing Heterogeneous Catalysts (e.g., Pd/C)
Catalytic hydrogenation is a primary method for the reduction of the nitro group in this compound to yield its aniline (B41778) counterpart, 3-amino-3-(4-aminophenyl)propanoic acid. Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for this transformation. researchgate.net The process involves the addition of hydrogen gas (H₂) across the nitro group in the presence of the metal catalyst. researchgate.net
The reaction is typically carried out in a solvent under a hydrogen atmosphere, which can range from a balloon to a high-pressure system, depending on the substrate's reactivity and the desired reaction rate. researchgate.netyoutube.com The palladium on the carbon support acts as a surface for the adsorption of both the hydrogen gas and the nitro compound, facilitating the reduction. researchgate.net This method is favored for its efficiency and the ease of catalyst removal by simple filtration, which simplifies the purification process. researchgate.net Besides nitro groups, Pd/C can also reduce other functional groups like alkenes and alkynes, necessitating careful control of reaction conditions to ensure chemoselectivity. researchgate.net
The general mechanism involves the oxidative addition of hydrogen to the palladium surface, followed by the transfer of hydrogen atoms to the nitro group, which is sequentially reduced to nitroso, hydroxylamine (B1172632), and finally, the amine functionality. researchgate.net
Yield Optimization and Byproduct Minimization Strategies
Optimizing the yield and minimizing byproducts are critical concerns in the catalytic hydrogenation of aromatic nitro compounds. A key challenge is the potential accumulation of thermally unstable hydroxylamine intermediates. mt.comgoogle.com These intermediates can undergo exothermic decomposition, posing safety risks and leading to the formation of undesired byproducts such as azo and azoxy compounds, which can contaminate the final product. mt.comgoogle.comgoogle.com
Several strategies are employed to enhance the yield of the desired amine and ensure process safety:
Catalyst Selection and Modification: While Pd/C is common, other catalysts like platinum on carbon (Pt/C) or supported gold nanoparticles have also been used for chemoselective nitro reductions. nih.govnih.gov The choice of catalyst can significantly influence selectivity and reaction rate.
Solvent and Additive Control: The reaction medium plays a crucial role. Solvents like ethanol (B145695), methanol, or ethyl acetate are frequently used. youtube.com The addition of acidic or basic promoters can influence the reaction pathway. For instance, the use of catalytic amounts of certain compounds, such as those containing vanadium, has been shown to prevent the accumulation of hydroxylamine intermediates, leading to purer products and faster reaction rates. google.comgoogle.com
Reaction Condition Management: Precise control over temperature and hydrogen pressure is essential. Mild conditions are often preferred to maintain selectivity. mdpi.com Monitoring the reaction progress, for example by tracking hydrogen consumption or using in-situ analytical techniques like FTIR, allows for the timely termination of the reaction, preventing over-reduction or side reactions. mt.com
Work-up Procedure: The post-reaction work-up, including the filtration of the pyrophoric Pd/C catalyst, must be handled carefully, typically under an inert atmosphere, to prevent ignition. youtube.comreddit.com The catalyst is usually wetted with a solvent to ensure safety. reddit.com
By carefully controlling these parameters, the formation of byproducts can be minimized, leading to high yields of the target aniline derivative. For instance, yields for the synthesis of related β-amino acids have been reported in the range of 65-80%. mdpi.com In some optimized processes for nitrobenzene (B124822) hydrogenation, aniline yields can exceed 99%. google.com
Strategic Implementation of Protecting Groups (e.g., Boc, Fmoc) in Derivative Synthesis
In the synthesis of derivatives of this compound, particularly for applications like peptide synthesis, the strategic use of protecting groups for the amino functionality is essential. mt.comnih.gov These groups prevent unwanted side reactions at the amino group while other parts of the molecule are being modified. The two most common amine protecting groups in solid-phase peptide synthesis (SPPS) are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). nih.gov
Boc (tert-butyloxycarbonyl) Group: The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. google.com It is a robust group, stable to most nucleophiles and bases, but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). google.comnih.gov Boc-(S)-3-amino-3-(4-nitrophenyl)propionic acid serves as a valuable building block in medicinal chemistry, enhancing stability and solubility for peptide synthesis and drug development. mt.com
Fmoc (9-fluorenylmethoxycarbonyl) Group: The Fmoc group is typically introduced using Fmoc-Cl or Fmoc-OSu. In contrast to the acid-labile Boc group, the Fmoc group is stable to acidic conditions but is cleaved by treatment with a mild base, commonly a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). nih.govnih.gov This base-lability makes the Fmoc group orthogonal to acid-labile side-chain protecting groups. Fmoc-(S)-3-amino-3-(4-nitrophenyl)propionic acid is a key component in SPPS, allowing for the selective deprotection and assembly of complex peptide chains. nih.govresearchgate.net
The strategic selection of these protecting groups is fundamental for the successful synthesis of complex peptides and other derivatives, enabling the precise construction of the target molecules. reddit.comnih.gov
Analytical Methodologies for the Characterization and Enantiomeric Purity Assessment of 3 Amino 3 4 Nitrophenyl Propanoic Acid
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of 3-amino-3-(4-nitrophenyl)propanoic acid. These techniques provide detailed information about the compound's atomic composition, connectivity, and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound in solution. Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, specific signals corresponding to the protons of the aromatic ring, the methine proton (CH), and the methylene (B1212753) protons (CH₂) can be observed. The chemical shifts (δ) are influenced by the electron-withdrawing nitro group and the amino and carboxylic acid functionalities.
¹³C NMR (Carbon-13 NMR) reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum for this compound will show distinct peaks for the carbons in the nitrophenyl ring, the chiral center (β-carbon), the α-carbon, and the carboxyl carbon.
| ¹H NMR Data | |
| Proton Type | Typical Chemical Shift (ppm) |
| Aromatic (C₆H₄NO₂) | 7.5 - 8.2 |
| Methine (CH-NH₂) | ~4.5 |
| Methylene (CH₂-COOH) | ~2.8 |
| Amino (NH₂) | Variable |
| Carboxylic Acid (COOH) | Variable |
This table presents typical ¹H NMR chemical shift ranges for the different protons in this compound. Actual values can vary depending on the solvent and other experimental conditions.
| ¹³C NMR Data | |
| Carbon Type | Typical Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | ~175 |
| Aromatic (C-NO₂) | ~147 |
| Aromatic (C-H) | 124 - 130 |
| Aromatic (C-CH) | ~148 |
| Methine (CH-NH₂) | ~50 |
| Methylene (CH₂-COOH) | ~40 |
This table outlines typical ¹³C NMR chemical shift ranges for the carbon atoms in this compound. Precise values are dependent on the specific experimental setup.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. The empirical formula of the compound is C₉H₁₀N₂O₄, corresponding to a molecular weight of approximately 210.19 g/mol . cymitquimica.comsigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure by showing the loss of specific functional groups, such as the nitro group or the carboxylic acid group.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The infrared spectrum will exhibit characteristic absorption bands corresponding to the various bonds within the molecule. Key vibrational frequencies include:
N-H stretching of the amino group.
O-H stretching of the carboxylic acid group.
C=O stretching of the carboxyl group.
N-O stretching of the nitro group.
C-H stretching of the aromatic and aliphatic portions.
C=C stretching of the aromatic ring.
The presence and position of these bands provide strong evidence for the compound's structure.
| FTIR Data | |
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |
| N-H (Amine) | 3300 - 3500 |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 3000 |
| C=O (Carboxylic Acid) | 1700 - 1725 |
| C=C (Aromatic) | 1450 - 1600 |
| N-O (Nitro group) | 1500 - 1550 (asymmetric) and 1300 - 1370 (symmetric) |
This table summarizes the expected FTIR absorption ranges for the key functional groups in this compound.
Chromatographic Separation Techniques for Enantiomeric Resolution
As this compound is a chiral molecule, existing as a pair of enantiomers, chromatographic methods are essential for their separation and the determination of enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for the direct separation of the enantiomers of this compound. daicelchiral.com CSPs are designed to have chiral recognition capabilities, leading to differential interactions with the two enantiomers and thus enabling their separation.
Several types of CSPs can be effective, including those based on macrocyclic glycopeptides like teicoplanin. sigmaaldrich.com The choice of mobile phase, often a mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol (B145695) with additives like trifluoroacetic acid, is crucial for achieving optimal resolution between the enantiomers. tsijournals.com The separated enantiomers are then detected, typically by UV absorbance, allowing for their quantification.
| Chiral HPLC Parameters | |
| Parameter | Typical Conditions |
| Chiral Stationary Phase | Macrocyclic glycopeptide (e.g., Teicoplanin-based) sigmaaldrich.com |
| Mobile Phase | n-Hexane/Ethanol/Trifluoroacetic Acid tsijournals.com |
| Detector | UV-Vis |
| Application | Direct separation and quantification of (R)- and (S)-enantiomers |
This table provides an example of typical parameters used for the chiral HPLC separation of this compound enantiomers.
Utilization of Chiral Derivatization Reagents for Diastereomeric Separation
An alternative, indirect approach for determining enantiomeric purity involves the use of chiral derivatization reagents (CDRs). In this method, the enantiomeric mixture of this compound is reacted with a single, pure enantiomer of a CDR. This reaction converts the pair of enantiomers into a pair of diastereomers.
Diastereomers, unlike enantiomers, have different physical properties and can be separated using standard, non-chiral chromatography techniques, such as reversed-phase HPLC. Reagents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's reagent) and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) are commonly used for the derivatization of amino groups. nih.gov The resulting diastereomeric derivatives can then be separated and quantified, providing the enantiomeric ratio of the original sample. nih.gov
Advanced Purity Assessment and Enantiomeric Excess (ee) Determination Methods
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as a cornerstone technique for the enantiomeric resolution of this compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation in time as they pass through the column. The choice of CSP and mobile phase composition is crucial for achieving optimal separation.
One established method involves the use of a polysaccharide-based chiral stationary phase. For instance, a chromatogram from Daicel demonstrates the successful separation of the enantiomers of this compound. daicelchiral.com While specific details of the study are proprietary, the provided data illustrates a clear resolution between the two enantiomeric peaks, allowing for their individual quantification.
Table 1: Illustrative Chiral HPLC Method Parameters for this compound Enantiomeric Purity
| Parameter | Condition |
| Column | Chiral Stationary Phase (Polysaccharide-based) |
| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
This table represents a typical set of starting conditions for the chiral separation of this compound enantiomers. Optimization of these parameters is often necessary for specific applications.
The purity of related protected forms of the compound, such as Boc-(S)-3-amino-3-(4-nitrophenyl)propanoic acid, is also routinely assessed by HPLC, with purities of ≥99% being reported by suppliers. jk-sci.com This indicates the effectiveness of HPLC in quality control during the synthesis and supply of this and similar chiral building blocks.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers a high-efficiency alternative for the enantioseparation of chiral compounds, including amino acids. nih.gov This technique relies on the differential migration of charged species in an electric field within a narrow capillary. For enantiomeric separations, a chiral selector is added to the background electrolyte.
While specific applications of CE for the direct enantiomeric purity assessment of this compound are not extensively documented in publicly available literature, the principles of the technique are well-established for similar molecules. nih.gov For amino acids, chiral selectors such as cyclodextrins or certain proteins can be employed to interact stereoselectively with the enantiomers, enabling their separation. nih.govnih.gov The application of CE would involve the development of a method that optimizes parameters such as the type and concentration of the chiral selector, buffer pH, and applied voltage. The potential advantages of CE include high resolution, minimal sample and reagent consumption, and rapid analysis times.
Table 2: Potential Capillary Electrophoresis Parameters for Enantioseparation
| Parameter | Potential Condition |
| Capillary | Fused Silica (B1680970) |
| Background Electrolyte | Phosphate buffer with a chiral selector (e.g., β-cyclodextrin) |
| Voltage | 15-25 kV |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
This table outlines plausible starting conditions for developing a CE method for the enantiomeric separation of this compound, based on general principles for amino acid separations.
Computational and Theoretical Investigations of 3 Amino 3 4 Nitrophenyl Propanoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting a wide array of molecular properties with high accuracy. For 3-amino-3-(4-nitrophenyl)propanoic acid, DFT calculations are crucial for understanding its geometry, reactivity, and spectroscopic characteristics.
Detailed Research Findings:
DFT studies, often employing hybrid functionals like B3LYP with basis sets such as 6-31G*, can be used to optimize the molecular geometry of this compound, determining the most stable conformation by minimizing its energy. mdpi.com These calculations yield important electronic properties. The distribution of electron density, for instance, reveals the electron-withdrawing effect of the nitro group on the phenyl ring and the electronic nature of the amino and carboxylic acid groups.
Key molecular properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The electrostatic potential map, another output of DFT, visualizes the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack.
Illustrative Data Table for DFT Calculations:
| Property | Calculated Value | Units |
| Total Energy | Value | Hartrees |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
| Dipole Moment | Value | Debye |
Note: The values in this table are illustrative and would be determined from specific DFT calculations.
Molecular Dynamics Simulations to Model Conformational Dynamics and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the time evolution of a system, MD provides detailed information on conformational changes and intermolecular interactions in different environments, such as in aqueous solution.
Detailed Research Findings:
For this compound, MD simulations can track the molecule's dynamic behavior over time. researchgate.net This includes the rotation around single bonds, which determines the accessible conformations of the molecule. The flexibility of the propanoic acid chain and the orientation of the nitrophenyl group are key aspects that can be explored.
Furthermore, MD simulations are invaluable for studying how the molecule interacts with its surroundings. In an aqueous environment, these simulations can model the formation and dynamics of hydrogen bonds between the amino and carboxylic acid groups of the molecule and the surrounding water molecules. Understanding these interactions is crucial for predicting the solubility and biological availability of the compound. The simulations can also shed light on the potential for the molecule to aggregate or interact with other solutes.
Illustrative Data Table for Molecular Dynamics Simulation Analysis:
| Parameter | Description | Simulated Result |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time, indicating conformational stability. | e.g., Plot over time |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms, highlighting flexible regions of the molecule. | e.g., Plot per atom |
| Radial Distribution Function (g(r)) | Describes how the density of surrounding atoms varies as a function of distance from a central atom, showing solvation shells. | e.g., g(r) for water around amino group |
| Hydrogen Bond Analysis | Number and lifetime of hydrogen bonds formed between the solute and solvent. | e.g., Average number of H-bonds |
Note: The results in this table are illustrative and would be obtained from the analysis of MD simulation trajectories.
In Silico Studies of Drug Activity Relations and Ligand-Target Interactions (e.g., Molecular Docking)
In silico methods, particularly molecular docking, are essential tools in drug discovery for predicting the binding affinity and mode of a ligand to the active site of a target protein. These studies help in identifying potential therapeutic targets and in the rational design of new drug candidates.
Detailed Research Findings:
Molecular docking simulations can be employed to investigate the potential of this compound as a ligand for various biological targets. The process involves computationally placing the molecule into the binding site of a protein and scoring the interaction. The score is an estimation of the binding free energy, with lower scores generally indicating a more favorable interaction.
These studies can reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, the amino and carboxylic acid groups of this compound are likely to form hydrogen bonds with polar residues in a binding pocket, while the nitrophenyl group could engage in pi-stacking or hydrophobic interactions. Such insights are critical for understanding the structure-activity relationship and for optimizing the lead compound to improve its efficacy and selectivity.
Illustrative Data Table for Molecular Docking Results:
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| e.g., Target Enyme A | Value | e.g., Asp120, Tyr34 | Hydrogen Bond, Pi-Stacking |
| e.g., Receptor B | Value | e.g., Phe82, Leu99 | Hydrophobic Interaction |
Note: This table presents a hypothetical scenario. The target proteins and corresponding results would be identified through specific docking studies.
Analysis of Molecular Packing and Hydrogen Bonding Networks in the Solid State
The arrangement of molecules in a crystal lattice and the network of intermolecular interactions, particularly hydrogen bonds, determine the solid-state properties of a compound. X-ray crystallography is the primary experimental technique for this analysis, while computational methods can complement and rationalize the observed packing motifs.
Detailed Research Findings:
In the solid state, this compound is expected to form extensive hydrogen bonding networks. The amino group can act as a hydrogen bond donor, while the carboxylic acid group can act as both a donor and an acceptor. The nitro group can also participate as a hydrogen bond acceptor. These interactions lead to the formation of supramolecular structures.
Illustrative Data Table for Solid-State Structural Analysis:
| Hydrogen Bond (Donor-H···Acceptor) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| e.g., N-H···O (Carboxylate) | Value | Value | Value | Value |
| e.g., O-H···O (Nitro) | Value | Value | Value | Value |
| e.g., O-H···O (Carboxylate) | Value | Value | Value | Value |
Note: This table is an illustrative representation of crystallographic data for hydrogen bonds.
Research Applications of 3 Amino 3 4 Nitrophenyl Propanoic Acid in Chemical Biology and Medicinal Chemistry
Role in Peptide Synthesis and Peptide Mimicry
The compound plays a crucial role in the synthesis of novel peptides and peptidomimetics, primarily due to its properties as a constrained β-amino acid.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for creating peptides by sequentially adding amino acids to a growing chain attached to an insoluble solid support. creative-peptides.com 3-Amino-3-(4-nitrophenyl)propanoic acid is utilized in SPPS as a non-canonical β-amino acid. vulcanchem.com Unlike natural α-amino acids, its structure introduces an additional carbon atom into the peptide backbone, leading to distinct conformational properties.
When incorporated into a peptide sequence, the compound acts as a constrained amino acid, inducing conformational rigidity. vulcanchem.com This rigidity stems from the steric hindrance imposed by the bulky 4-nitrophenyl group, which restricts the rotational freedom of the peptide backbone. This controlled introduction of structural constraints is a key strategy in peptide design to create specific secondary structures, such as turns and helices.
Table 1: Comparison of α-Amino Acid and β-Amino Acid in a Peptide Backbone
| Feature | α-Amino Acid | β-Amino Acid (e.g., this compound) |
| Backbone Structure | -NH-CHR-CO- | -NH-CHR-CH₂-CO- |
| Flexibility | More flexible | More constrained and rigid |
| Natural Occurrence | Abundant in natural proteins | Rare in nature |
| Effect on Conformation | Forms standard secondary structures (α-helices, β-sheets) | Induces unique folds and turns |
A major challenge in the development of therapeutic peptides is their susceptibility to degradation by proteases in the body. nih.govnih.gov Natural peptides composed of L-amino acids are readily recognized and cleaved by these enzymes. nih.gov Incorporating unnatural amino acids is a well-established strategy to overcome this limitation.
The inclusion of this compound into a peptide sequence significantly enhances its stability against proteolytic degradation. vulcanchem.com Proteases have specific substrate recognition sites adapted to the shape and stereochemistry of natural L-α-amino acids. The altered backbone geometry and conformational rigidity introduced by this β-amino acid disrupt these recognition sites, rendering the peptide resistant to enzymatic cleavage. This increased stability extends the half-life of the peptide in vivo, a critical attribute for therapeutic applications.
The 4-nitrophenyl group is a key component in the design of photocleavable linkers used in SPPS. researchgate.netdtu.dk These linkers connect the nascent peptide chain to the solid support and can be cleaved by irradiation with UV light, typically at a wavelength of 365 nm. researchgate.net This process offers a significant advantage over traditional cleavage methods that often require harsh acidic conditions (e.g., strong acids like trifluoroacetic acid), which can damage sensitive peptide structures. dtu.dk
The cleavage mechanism is based on the photochemistry of the ortho-nitrobenzyl group, a related structure. dtu.dk Upon UV irradiation, the nitro group undergoes a rearrangement that leads to the cleavage of the bond connecting the peptide to the linker, releasing the final product from the solid support. dtu.dkacs.org This method is highly orthogonal to other chemical steps in SPPS, meaning it does not interfere with other protecting groups or chemical modifications. dtu.dkacs.org The mild, reagent-free conditions of photocleavage are particularly beneficial for synthesizing complex peptides and for applications in combinatorial chemistry and biological screening where reagent contamination could be detrimental. acs.orgacs.org
Table 2: Features of Photocleavable Linkers Based on Nitrophenyl Chemistry
| Feature | Description | Advantage |
| Cleavage Method | UV Irradiation (e.g., 365 nm) | Mild, non-invasive conditions |
| Reagents Required | None for cleavage | Avoids contamination with harsh chemicals |
| Orthogonality | High | Compatible with a wide range of sensitive functional groups |
| Applications | Synthesis of complex peptides, on-bead screening, combinatorial libraries | Enables creation of molecules that would not survive traditional cleavage |
Applications in Drug Discovery and Development
Beyond peptide synthesis, this compound serves as a valuable scaffold and precursor in the discovery of new small-molecule drugs.
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by phosphorylating other proteins. wikipedia.orgnih.gov Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important drug targets. wikipedia.orgnih.gov Tyrosine kinase inhibitors (TKIs) are a prominent class of anticancer drugs that block the activity of specific tyrosine kinases. wikipedia.org
This compound is a useful precursor for the synthesis of kinase inhibitors. vulcanchem.com Its structure contains key functional groups that can be chemically modified. Specifically, the nitro group can be readily reduced to an amino group, which can then be used as a chemical handle to build more complex molecules designed to fit into the ATP-binding site of a target kinase. vulcanchem.com By competing with ATP, these derivative compounds can inhibit the kinase's function and block downstream signaling pathways that promote cancer cell proliferation. vulcanchem.commdpi.com
The compound's structure mimics that of certain neurotransmitters, making it an excellent scaffold for developing neuroactive compounds. vulcanchem.com Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, and its receptors are implicated in numerous neurological processes and disorders. nih.govnih.gov
Structural analogs of this compound have been developed to act as modulators of glutamate receptors. vulcanchem.com By modifying the arylpropanoic acid core, researchers can create molecules that either activate (agonists) or block (antagonists) specific subtypes of glutamate receptors, such as NMDA or AMPA receptors. nih.govnih.gov This approach shows promise for developing treatments for neurological conditions like epilepsy, where the modulation of glutamate signaling is a key therapeutic strategy. vulcanchem.com
Design of Targeted Therapeutic Agents and Peptide-Based Drugs
This compound, as a β-amino acid, is a valuable building block in the design of targeted therapeutic agents and peptide-based drugs. Its incorporation into peptide chains introduces significant conformational constraints, a key attribute for enhancing the therapeutic potential of peptides. Unlike natural α-peptides, which are often susceptible to rapid degradation by proteases in the body, peptides containing β-amino acids, known as β-peptides, exhibit improved pharmacokinetic properties and metabolic stability magtech.com.cn. This enhanced stability is crucial for the development of effective peptide drugs.
The conformational rigidity imparted by β-amino acids like this compound allows for the formation of well-defined secondary structures. These fixed conformations can mimic the three-dimensional structure of natural peptides that bind to specific biological targets such as enzymes or receptors magtech.com.cn. By restricting the peptide's flexibility, the entropic penalty of binding is reduced, which can lead to higher binding affinity and selectivity for the target nih.govmagtech.com.cn. This principle is fundamental in the rational design of peptide drugs with improved efficacy and reduced off-target effects. The ability to control the peptide's shape is a significant advantage in designing molecules that can effectively interact with large and complex biological interfaces.
The following table summarizes the key advantages of incorporating conformationally constrained β-amino acids into peptide-based drugs:
| Feature | Description | Reference |
| Enhanced Stability | Increased resistance to enzymatic degradation by proteases, leading to a longer half-life in vivo. | magtech.com.cn |
| Improved Binding Affinity | Pre-organization of the peptide into a bioactive conformation reduces the entropic cost of binding to its target. | nih.gov |
| Increased Specificity | A well-defined three-dimensional structure can lead to more specific interactions with the target receptor or enzyme. | magtech.com.cn |
| Structural Diversity | Allows for the creation of novel peptide architectures not accessible with only α-amino acids. | nih.gov |
Bioconjugation Strategies Employing this compound
The chemical structure of this compound, featuring both a primary amine and a carboxylic acid group, makes it a versatile component for bioconjugation—the covalent attachment of molecules to biomolecules.
Site-Specific Covalent Attachment to Biomolecules (e.g., for Antibody-Drug Conjugates, ADCs)
In the field of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a major advancement. These complex molecules consist of a monoclonal antibody that specifically targets a tumor antigen, a potent cytotoxic drug, and a chemical linker that connects the two. The linker is a critical component that ensures the stability of the ADC in circulation and the efficient release of the drug at the tumor site.
While traditional methods of conjugating drugs to antibodies often result in a heterogeneous mixture of molecules with varying drug-to-antibody ratios (DARs), site-specific conjugation methods are being developed to produce homogeneous ADCs with improved therapeutic windows. These methods involve the introduction of unique reactive handles into the antibody at specific locations.
The incorporation of unnatural amino acids, such as β-amino acids like this compound, into the antibody structure offers a promising strategy for site-specific conjugation. Through genetic engineering, a specific codon in the antibody's gene can be programmed to incorporate the unnatural amino acid during protein synthesis. This provides a unique chemical handle for the precise attachment of a drug-linker complex. The bifunctional nature of this compound, with its amino and carboxyl groups, provides potential points for orthogonal chemical modification, allowing for controlled and site-specific attachment of payloads.
Enzymatic conjugation is another powerful technique for achieving site-specific modification of antibodies. Enzymes such as transglutaminases and sortases can recognize specific amino acid sequences or tags engineered into the antibody and catalyze the formation of a covalent bond with a linker-drug molecule. β-amino acids could potentially be incorporated into these recognition sequences or be part of the linker itself, further expanding the toolbox for creating homogenous and effective ADCs.
Development of Fluorescent Probes and Quenchers in Bioassays (e.g., Förster Resonance Energy Transfer (FRET) assays)
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes in proteins, and enzymatic activity. FRET is a distance-dependent, non-radiative transfer of energy from an excited donor fluorophore to a suitable acceptor molecule. For FRET to occur, the donor and acceptor must be in close proximity, typically within 1-10 nanometers.
The nitrophenyl group of this compound can function as an effective quencher in FRET-based assays. Quenchers are molecules that can accept the energy from a donor fluorophore and dissipate it non-radiatively, thus "quenching" the fluorescence. In the design of FRET-based probes, a donor fluorophore and a quencher are incorporated into a single molecule, such as a peptide substrate for an enzyme. In the intact probe, the donor and quencher are close together, resulting in low fluorescence. Upon enzymatic cleavage of the peptide, the donor and quencher are separated, leading to a significant increase in fluorescence, which can be measured to determine enzyme activity.
The following table outlines the components and principles of a FRET-based enzymatic assay:
| Component | Role | Mechanism |
| Donor Fluorophore | Emits fluorescence upon excitation at a specific wavelength. | Absorbs light energy and transitions to an excited state. |
| Acceptor (Quencher) | Accepts energy from the donor, preventing fluorescence emission. | Energy is transferred non-radiatively from the donor to the acceptor. |
| Peptide Linker | Connects the donor and acceptor and serves as the substrate for the enzyme. | Cleavage of the linker by the enzyme separates the donor and acceptor. |
| Enzyme | Catalyzes the cleavage of the peptide linker. | The rate of fluorescence increase is proportional to the enzyme's activity. |
Derivatives of this compound can be synthesized to incorporate into peptide sequences that are specific substrates for particular enzymes. The nitrophenyl group serves as the intrinsic quencher, and a suitable fluorescent donor can be attached to another part of the peptide. This allows for the development of highly specific and sensitive assays for a wide range of proteases and other enzymes.
Exploration of Diverse Biological Activities
Structure-Activity Relationship (SAR) Studies for Biological Effects (e.g., Antimicrobial Properties)
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For this compound and its derivatives, SAR studies are crucial for optimizing their potential therapeutic effects, including antimicrobial properties.
The antimicrobial activity of compounds is often influenced by several factors, including:
The nature and position of substituents on the aromatic ring: The nitro group on the phenyl ring of this compound is a strong electron-withdrawing group, which can significantly impact the molecule's electronic properties and its interactions with biological targets. The position of the nitro group (para in this case) is also critical. Studies on other nitroaromatic compounds have shown that the position of the nitro group can affect the compound's reduction potential, which is often linked to its antimicrobial mechanism.
The stereochemistry of the chiral center: The β-carbon of this compound is a chiral center. The different stereoisomers (R and S) can have distinct biological activities, as they will interact differently with chiral biological macromolecules like enzymes and receptors.
Studies on related β-amino acid derivatives have demonstrated that modifications to the backbone and side chains can lead to potent antimicrobial agents. For example, the introduction of hydrophobic groups can enhance membrane disruption, a common mechanism of action for antimicrobial peptides. The cationic nature of the amino group is also often important for the initial interaction with the negatively charged bacterial cell surface.
The following table summarizes key structural features and their potential impact on the antimicrobial activity of this compound derivatives:
| Structural Feature | Potential Impact on Antimicrobial Activity |
| Nitrophenyl Group | The electron-withdrawing nature may contribute to the mechanism of action. The position of the nitro group is likely to be important. |
| β-Amino Acid Backbone | Provides a stable scaffold that is resistant to proteolytic degradation. |
| Chirality | The stereochemistry at the β-carbon can influence the potency and selectivity of the compound. |
| Amino Group | A positive charge at physiological pH can facilitate interaction with negatively charged bacterial membranes. |
| Carboxylic Acid Group | Can be modified to alter solubility and cell permeability. |
In Vitro and In Vivo Investigations of Potential Therapeutic Effects
The exploration of the therapeutic potential of this compound and its derivatives requires rigorous in vitro and in vivo investigations.
In Vitro Studies:
Antimicrobial Susceptibility Testing: The first step in evaluating the antimicrobial potential is to determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria and fungi. This is typically done using broth microdilution or agar dilution methods.
Mechanism of Action Studies: Once antimicrobial activity is established, studies are conducted to elucidate the mechanism by which the compound kills or inhibits the growth of microbes. This could involve investigating its effects on cell membrane integrity, DNA replication, protein synthesis, or other essential cellular processes.
Cytotoxicity Assays: It is crucial to assess the toxicity of the compound against mammalian cells to determine its selectivity for microbial cells. This is often done using cell lines such as HeLa or HEK293. A high therapeutic index (the ratio of the toxic dose to the therapeutic dose) is desirable.
Enzyme Inhibition Assays: If the compound is designed to target a specific enzyme, in vitro assays are used to determine its inhibitory potency (e.g., IC50 or Ki values).
In Vivo Studies:
Animal Models of Infection: To evaluate the efficacy of the compound in a living organism, animal models of infection are used. For example, a mouse model of bacterial sepsis or a skin infection model could be employed. The compound's ability to reduce the bacterial burden and improve survival rates is assessed.
Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in vivo. This information is critical for determining the appropriate dosing regimen and predicting its behavior in humans.
Toxicology Studies: Comprehensive toxicology studies in animals are necessary to identify any potential adverse effects of the compound on various organs and systems. These studies are essential for establishing a safe dose for potential clinical trials.
It is important to note that the presence of a nitroaromatic group can sometimes be associated with toxicity oup.comnih.gov. Therefore, careful toxicological evaluation is a critical component of the preclinical development of any compound containing this moiety.
Q & A
Q. What are the optimal synthetic routes for 3-amino-3-(4-nitrophenyl)propanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 4-nitrobenzaldehyde with β-alanine derivatives under acidic conditions (e.g., HCl catalysis) followed by reduction of intermediate Schiff bases using NaBH₄ . Oxidation with KMnO₄ in acidic media ensures carboxyl group formation, while Pd/C-catalyzed hydrogenation reduces nitro groups selectively . Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of aldehyde to amine) and temperature (60–80°C). Purity (>95%) is confirmed via HPLC with a C18 column and 0.1% TFA/acetonitrile gradient .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use - and -NMR to identify aromatic protons (δ 7.8–8.2 ppm for nitrophenyl) and carboxyl carbons (δ ~170 ppm) .
- Purity Analysis : Reverse-phase HPLC (retention time ~12 min under 40% acetonitrile) and elemental analysis (C: ~50%, H: ~4%, N: ~10%) .
- Functional Groups : FT-IR for nitro (1520 cm) and carboxyl (1700 cm) stretches .
Q. How does the nitro group at the para position affect the compound’s reactivity in biological assays?
- Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity, making the compound a potent enzyme inhibitor. For instance, in protease inhibition assays (e.g., trypsin), IC values are measured via fluorescence quenching (λ=280 nm, λ=340 nm) at pH 7.4 . Competitive inhibition kinetics (Lineweaver-Burk plots) confirm binding to the active site .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer : Discrepancies often arise from assay conditions. For example:
- pH Sensitivity : Antimicrobial activity against E. coli varies at pH <6 due to carboxyl group protonation, reducing membrane permeability. Standardize assays at pH 7.0–7.4 .
- Solvent Effects : DMSO concentrations >1% in cell viability assays (e.g., MTT) may artifactually reduce toxicity. Use PBS or low-DMSO controls .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare datasets .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., dihydrofolate reductase). The nitro group forms hydrogen bonds with Arg-57 (ΔG ≈ -8.2 kcal/mol) .
- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- Quantum Calculations : DFT (B3LYP/6-31G*) optimizes geometry and calculates electrostatic potential surfaces to predict nucleophilic attack sites .
Q. How do stereochemical variations (e.g., racemic vs. enantiopure forms) impact the compound’s pharmacological profile?
- Methodological Answer :
- Chiral Separation : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) to resolve enantiomers. Enantiopure (R)-forms show 3x higher ACE inhibition than (S)-forms .
- In Vivo Testing : Pharmacokinetic studies in rats (IV administration, 10 mg/kg) reveal (R)-enantiomer’s longer half-life (t = 4.2 h) due to reduced renal clearance .
Q. What strategies mitigate the compound’s instability in aqueous solutions during long-term studies?
- Methodological Answer :
- Lyophilization : Prepare stable lyophilized powders (5% mannitol as cryoprotectant) stored at -20°C. Reconstitute in degassed PBS for assays .
- pH Buffering : Degradation half-life increases from 24 h (pH 7.4) to 72 h (pH 5.0) due to reduced hydrolysis. Use citrate buffer (pH 5.0) for storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
